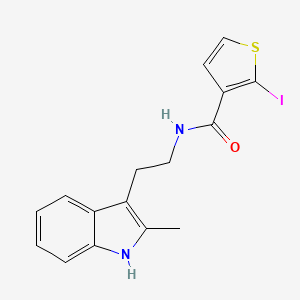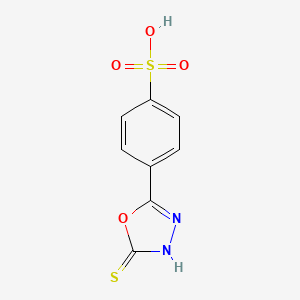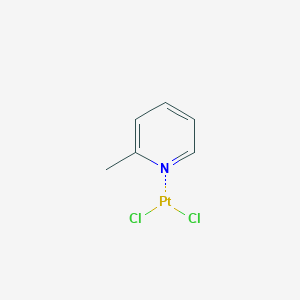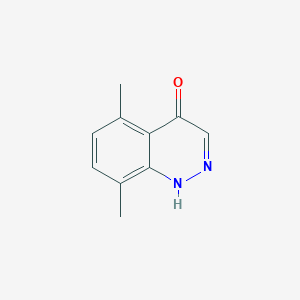![molecular formula C18H15N3O2 B12921280 N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide CAS No. 88840-17-9](/img/structure/B12921280.png)
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a quinazoline ring fused with a pyrrole ring, making it a unique and interesting molecule for various scientific studies .
準備方法
The synthesis of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted anthranilic acid with a suitable aldehyde or ketone can lead to the formation of the quinazoline ring, which can then be fused with a pyrrole ring through further cyclization reactions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
化学反応の分析
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antioxidant activities . In medicine, it is being explored for its potential as a therapeutic agent due to its unique structure and biological activities. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth and apoptosis .
類似化合物との比較
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)benzamide can be compared with other similar compounds, such as N-(3-Benzylidene-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)-3-(piperidin-1-yl)propanamide . While both compounds share a similar core structure, their substituents and functional groups differ, leading to variations in their biological activities and applications. The unique structure of this compound makes it particularly interesting for specific research applications .
特性
CAS番号 |
88840-17-9 |
|---|---|
分子式 |
C18H15N3O2 |
分子量 |
305.3 g/mol |
IUPAC名 |
N-(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)benzamide |
InChI |
InChI=1S/C18H15N3O2/c22-17(12-5-2-1-3-6-12)19-13-8-9-15-14(11-13)18(23)21-10-4-7-16(21)20-15/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,22) |
InChIキー |
BEMCFXUBBKGLGQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)

![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)

![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)

![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
